
(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an isobutoxy group at the 3-position, a methyl group at the 6-position, and a methanol group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of Substituents: The isobutoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base. The methyl group can be introduced through a Friedel-Crafts alkylation reaction.
Hydroxymethylation: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde reacts with the pyridine derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Formation of (3-Isobutoxy-6-methyl-pyridin-2-yl)-aldehyde or (3-Isobutoxy-6-methyl-pyridin-2-yl)-carboxylic acid.
Reduction: Formation of (3-Isobutoxy-6-methyl-piperidin-2-yl)-methanol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3-Isobutoxy-6-methyl-pyridin-2-yl)-aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
(3-Isobutoxy-6-methyl-pyridin-2-yl)-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(3-Isobutoxy-6-methyl-piperidin-2-yl)-methanol: Similar structure but with a reduced pyridine ring (piperidine).
Uniqueness
(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
[6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)7-14-11-5-4-9(3)12-10(11)6-13/h4-5,8,13H,6-7H2,1-3H3 |
InChI 键 |
GWRNLBPXEAXNCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)OCC(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



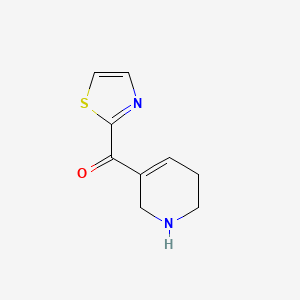
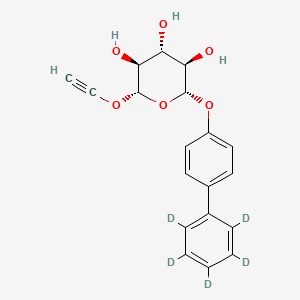
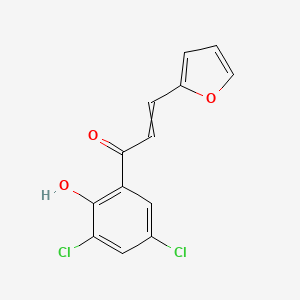

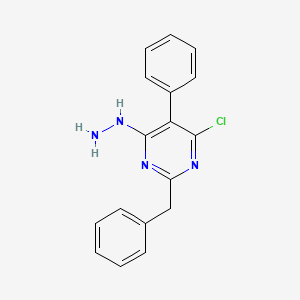
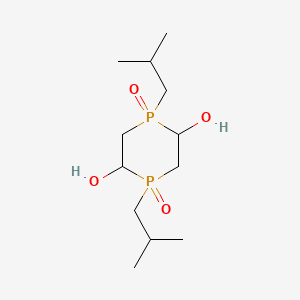
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)
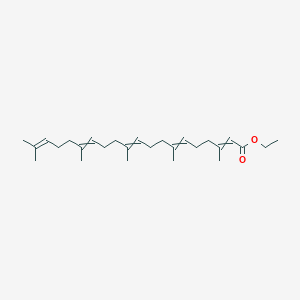
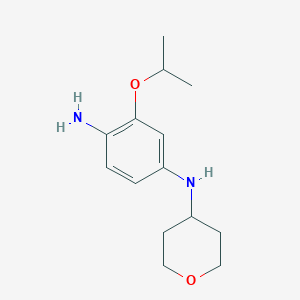



![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)
